molecular formula C12H12F3NO2 B15254309 2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate

2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate

Cat. No.: B15254309
M. Wt: 259.22 g/mol
InChI Key: CDXGUKRZWRWUDQ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate typically involves the reaction of 2-methyl-2,3-dihydro-1h-indole-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethyl 2-methyl-2,3-dihydro-1h-indole-1-carboxylate is unique due to its specific trifluoroethyl and indole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

2,2,2-trifluoroethyl 2-methyl-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C12H12F3NO2/c1-8-6-9-4-2-3-5-10(9)16(8)11(17)18-7-12(13,14)15/h2-5,8H,6-7H2,1H3

InChI Key

CDXGUKRZWRWUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)OCC(F)(F)F

Origin of Product

United States

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